

Standard Operating Procedure: Methandrostenolone (Metandienone) Disposal

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Compound of Interest

Compound Name: Methandrostenolone
(Metandienone)

Cat. No.: B13402039

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This document provides essential safety and logistical procedures for the proper disposal of **Methandrostenolone (Metandienone)**, a Schedule III controlled substance. Adherence to these guidelines is critical for ensuring regulatory compliance, laboratory safety, and environmental protection.

Principle of Controlled Substance Disposal

Methandrostenolone is regulated by the U.S. Drug Enforcement Administration (DEA).^{[1][2]} All disposal methods must comply with the regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.^{[3][4]} The primary requirement is that the substance must be rendered "non-retrievable," meaning it is permanently altered in such a way that it cannot be transformed back into a usable form.^{[3][5]}

Personnel Safety and Handling

Before disposal, appropriate personal protective equipment (PPE) must be used when handling Methandrostenolone or any contaminated materials.

- **Gloves:** Chemically compatible gloves are required.
- **Eye Protection:** Safety glasses with side shields are mandatory.
- **Lab Coat:** A disposable lab coat or isolation gown should be worn.

- Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[6]

Disposal Procedure for Unused or Expired Methandrostenolone

Disposing of controlled substances through standard hazardous, biological, or medical waste streams is strictly prohibited.[2] The required procedure involves segregation, documentation, and transfer to an authorized entity.

Step 1: Inventory and Segregation

- Identify and quantify all expired or unwanted Methandrostenolone stock.
- Segregate this material from active inventory and other laboratory waste in a securely locked, designated storage area.

Step 2: Engage a DEA-Registered Reverse Distributor

- The primary and most compliant method for disposal is to transfer the substance to a DEA-registered reverse distributor.[2][7] These are specialized contractors authorized to handle and destroy controlled substances.[2]
- Your institution's Environmental Health & Safety (EHS) office can provide a list of approved reverse distributors.

Step 3: Complete Required DEA Documentation

- DEA Form 41: This form is mandatory for recording the destruction of controlled substances. [8] It must be completed to document the drug name, quantity, and method of destruction.
- Witnesses: The destruction process must be witnessed by at least two authorized employees.[9] Their signatures are required on Form 41.
- Record Keeping: All disposal records, including the completed Form 41, must be maintained for a minimum of two years.[9]

Disposal of Contaminated Laboratory Materials

Items that have come into contact with Methandrostenolone, such as personal protective equipment (PPE), empty vials, syringes, and bench paper, require special handling.

- **Trace Contamination:** Items with trace amounts of contamination (e.g., gloves, wipes, empty packaging) should be disposed of in a dedicated waste container for hazardous drugs (often a yellow or black container, depending on institutional policy).
- **Sharps:** All needles and syringes must be immediately placed in a designated sharps container for hazardous drug waste to prevent accidental punctures.[\[10\]](#)[\[11\]](#)
- **Spill Cleanup:** Materials used to clean up a Methandrostenolone spill must be treated as hazardous waste and disposed of in the designated hazardous drug waste container.

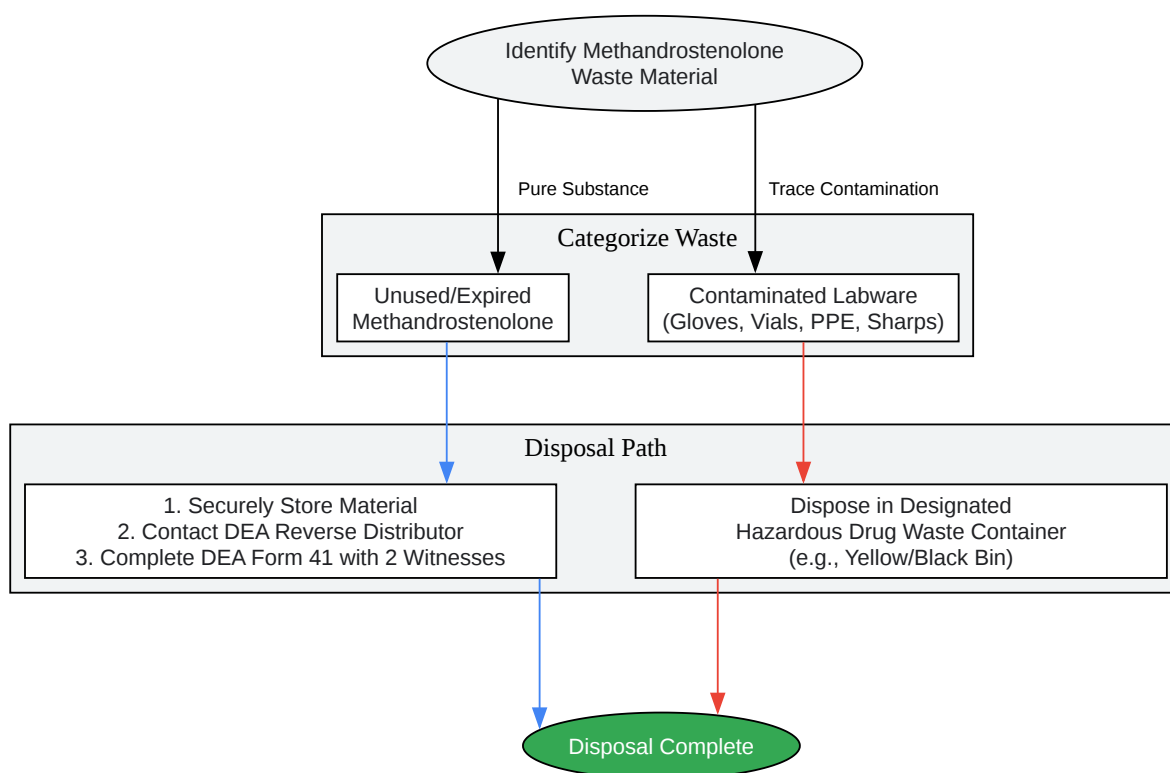
Summary of Regulatory Requirements

The following table summarizes the key compliance points for Methandrostenolone disposal.

Requirement	Specification	Regulation / Source
DEA Classification	Schedule III Controlled Substance	Controlled Substances Act
Disposal Standard	Must be rendered "non-retrievable"	21 CFR 1300.05 [5]
Primary Disposal Method	Transfer to a DEA-Registered Reverse Distributor	DEA Registrant Guidance [2] [7]
Required Form	DEA Form 41 (Registrants Inventory of Drugs Surrendered)	21 CFR Part 1317 [8]
Witness Requirement	Minimum of two authorized employees	DEA Guidance [9]
Record Retention	Minimum of two years	21 CFR Part 1304

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methandrostenolone waste in a laboratory setting.



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Caption: Workflow for Methandrostenolone waste stream management.

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